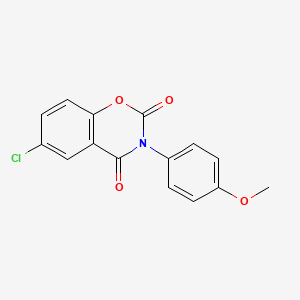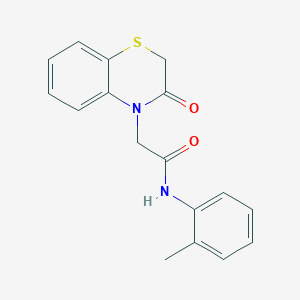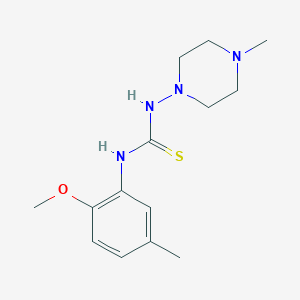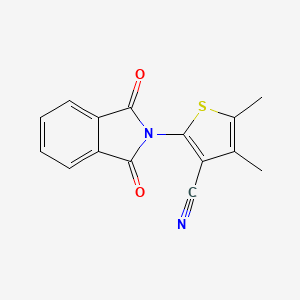
6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione, also known as CMMD, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMMD belongs to the class of benzoxazine derivatives, which have shown promising results in various fields of research, including medicinal chemistry, materials science, and polymer chemistry.
Mechanism Of Action
The mechanism of action of 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is not fully understood, but it is believed to act through multiple pathways. Studies have shown that 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione induces cell cycle arrest and apoptosis in cancer cells by activating the caspase-mediated pathway. It also inhibits the expression of anti-apoptotic proteins and activates the pro-apoptotic proteins.
Biochemical And Physiological Effects
6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione has been shown to have a range of biochemical and physiological effects. In addition to its antitumor activity, 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione has also been shown to exhibit anti-inflammatory and antioxidant properties. It has potential as a therapeutic agent for various diseases, including neurodegenerative diseases, cardiovascular diseases, and diabetes.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione in lab experiments is its high potency and specificity towards cancer cells. It has also been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer treatment. However, the synthesis of 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is a complex process, and its high cost may limit its use in large-scale experiments.
Future Directions
There are several potential future directions for research on 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione. One area of interest is the development of novel derivatives of 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione with enhanced potency and specificity towards cancer cells. Another area of research is the investigation of the potential of 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione and its potential interactions with other drugs.
Synthesis Methods
The synthesis of 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is a multi-step process that involves the reaction of 4-methoxyphenol with phthalic anhydride in the presence of a Lewis acid catalyst to form 4-(4-methoxyphenyl)-phthalic anhydride. This intermediate is then reacted with ammonium chloride and sodium hydroxide to yield 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione.
Scientific Research Applications
6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione has been extensively studied for its potential applications in medicinal chemistry. Recent studies have shown that 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione exhibits potent antitumor activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of drug-resistant cancer cells and has potential as a chemotherapeutic agent.
properties
IUPAC Name |
6-chloro-3-(4-methoxyphenyl)-1,3-benzoxazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO4/c1-20-11-5-3-10(4-6-11)17-14(18)12-8-9(16)2-7-13(12)21-15(17)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNQLYXEYRCQIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(4-methoxyphenyl)-1,3-benzoxazine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5741368.png)
![4-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5741370.png)
![1-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide](/img/structure/B5741394.png)
![4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinonitrile](/img/structure/B5741403.png)
![N'-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}-2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B5741411.png)

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5741418.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(4-nitrobenzoyl)oxime]](/img/structure/B5741424.png)


![2-butyl-3-{[4-(dimethylamino)benzylidene]amino}-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5741448.png)

